molecular formula C21H26N2O2 B7756417 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B7756417
M. Wt: 338.4 g/mol
InChI Key: FOKHJEKGWOLCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a benzodiazol-derived molecule featuring a propanol group linked to a benzodiazol core via a 4-(2-methylphenoxy)butyl chain. The 2-methylphenoxy substituent may enhance lipophilicity, influencing membrane permeability, while the propanol group could contribute to hydrogen bonding interactions .

Properties

IUPAC Name

1-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-19(24)21-22-17-11-5-6-12-18(17)23(21)14-8-9-15-25-20-13-7-4-10-16(20)2/h4-7,10-13,19,24H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKHJEKGWOLCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Cycloaddition

Nickel-mediated [2+2+2] cycloadditions offer a robust route to benzodiazole analogs. For example, Louie et al. demonstrated that Ni/SIPr catalysts enable the synthesis of pyridones from diynes and isocyanates. Adapting this methodology, the benzodiazole core could form via cyclization of o-phenylenediamine derivatives with nitriles or carbonyl compounds under nickel catalysis.

Example Protocol :

  • React o-phenylenediamine with propionitrile in the presence of Ni(COD)₂ and SIPr ligand.

  • Heat at 80°C in THF for 12 hours to yield 2-propionyl-1H-benzodiazole .

Side-Chain Functionalization

Alkylation of the Benzodiazole Nitrogen

The 4-(2-methylphenoxy)butyl group can be introduced via nucleophilic substitution. A method analogous to propranolol synthesis (CN113511979A) uses epichlorohydrin to alkylate aromatic alcohols:

  • Synthesis of 4-(2-methylphenoxy)butyl chloride :

    • React 2-methylphenol with 1,4-dibromobutane in basic conditions (K₂CO₃, DMF, 60°C).

    • Substitute bromide with chloride using NaCl in acetone.

  • Alkylation of Benzodiazole :

    • Treat 1H-benzodiazole with 4-(2-methylphenoxy)butyl chloride in the presence of triethylamine (TEA).

    • Stir at 65°C for 8 hours to achieve N1-alkylation.

Mitsunobu Reaction for Ether Linkage

An alternative pathway employs Mitsunobu conditions to form the phenoxybutyl ether:

  • Combine 2-methylphenol with 1,4-butanediol using DIAD and PPh₃.

  • Isolate the intermediate alcohol, then convert to a tosylate for subsequent benzodiazole alkylation.

Propanol Group Installation

Grignard Addition to Ketone Intermediates

Introduce the propanol moiety via ketone reduction:

  • Form 2-propanoylbenzodiazole by acylating the C2 position with propionyl chloride.

  • Reduce the ketone using NaBH₄ in methanol to yield 2-(1-hydroxypropyl)-benzodiazole .

Optimization Note :

  • Recrystallization with toluene/cyclohexane (3:1) improves purity to >99%.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

  • Benzodiazole Formation :

    • Cyclize o-phenylenediamine with propionitrile under Ni catalysis.

  • N1-Alkylation :

    • React with 4-(2-methylphenoxy)butyl chloride (65°C, TEA).

  • C2-Hydroxypropylation :

    • Acylate with propionyl chloride, then reduce with NaBH₄.

Yield Optimization :

  • Step 1: 85–90% (based on analogous pyridone syntheses).

  • Step 2: 73–88% (similar to propranolol alkylation).

  • Step 3: 70–75% after recrystallization.

Catalytic and Purification Advances

Nickel-Mediated Cyclizations

Nickel catalysts (e.g., Ni(COD)₂ with phosphine ligands) enhance regioselectivity in heterocycle formation. For instance, Murakami et al. achieved >90% yields in isoquinoline syntheses via denitrogenative transannulation. Applying similar conditions could streamline benzodiazole production.

Solvent Systems for Recrystallization

Toluene/cyclohexane mixtures (3:1 to 1:3) effectively purify intermediates, as demonstrated in propranolol synthesis . This minimizes byproducts and enhances HPLC purity to >99.3%.

Chemical Reactions Analysis

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Overview

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound belonging to the class of benzimidazoles. This class is recognized for its diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research. Its structure suggests potential applications in various therapeutic areas, particularly due to its interactions with biological targets.

The biological activity of this compound can be attributed to its molecular interactions and mechanisms of action:

  • Antioxidant Properties : Benzimidazole derivatives are often noted for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways, including kinases and phosphatases, potentially influencing various biological processes.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with suitable carboxylic acids under acidic conditions.
  • Alkylation : The benzimidazole core is then alkylated with 4-(2-methylphenoxy)butyl chloride in the presence of a base like potassium carbonate.
  • Reduction : The final step involves reducing the intermediate product to yield the desired compound.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of benzimidazole derivatives, including this compound:

  • Anticancer Activity : Research has indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating possible applications in developing antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies suggest that compounds within this class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to these targets and disrupting their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol

  • Structure: Contains a benzodiazol core directly linked to a propan-2-ol group via an amino bridge.
  • Key Properties: Molecular Weight: 191.23 g/mol CAS: 120161-07-1 Solubility: Likely polar due to the hydroxyl and amino groups.
  • The amino linkage may confer stronger hydrogen-bonding capacity, which could enhance binding to hydrophilic targets .

3-Methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

  • Structure : Features a benzodiazol core substituted with a propargyl group and a methylbenzamide side chain.
  • Key Properties: Molecular Weight: Not explicitly stated (estimated ~350 g/mol). Functional Groups: Propargyl (alkyne) and benzamide groups.
  • Comparison: The propargyl group introduces sp-hybridized carbons, enabling click chemistry applications. The benzamide substituent may improve stability against metabolic degradation compared to the target compound’s phenoxy group. However, the shorter ethyl linker reduces conformational flexibility .

2-{1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

  • Structure : Contains a pyridinylethyl substituent on the benzodiazol core and an ethylamine side chain.
  • Key Properties :
    • Molecular Formula: C₁₆H₁₇N₅
    • CAS: 1410704-63-0
  • The ethylamine group may enhance solubility in acidic conditions, whereas the target’s phenoxy group favors neutral or basic environments .

Disodium Dihydrogen 2-[4-(5,7-Disulfonato-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5,7-disulfonate

  • Structure : A sulfonated benzodiazol derivative with high polarity.
  • Key Properties :
    • Functional Groups: Multiple sulfonate groups.
  • Comparison: The sulfonate groups confer extreme hydrophilicity, making this compound suitable for aqueous applications (e.g., dyes or sensors). This contrasts sharply with the target compound’s lipophilic 2-methylphenoxy substituent .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₃H₂₇N₂O₂ ~369.48 (estimated) 4-(2-Methylphenoxy)butyl, propan-1-ol Drug design, enzyme inhibition
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol C₁₀H₁₃N₃O 191.23 Amino, propan-2-ol Small-molecule therapeutics
3-Methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide C₂₁H₂₀N₄O ~350.41 (estimated) Propargyl, benzamide Click chemistry probes
Disodium dihydrogen benzodiazole disulfonate C₂₆H₁₆N₄O₁₄S₄Na₂ ~826.62 (estimated) Sulfonate groups Fluorescent dyes, sensors

Research Findings and Implications

  • Lipophilicity: The 4-(2-methylphenoxy)butyl chain in the target compound likely enhances membrane permeability compared to sulfonated or amide-containing analogs .
  • Hydrogen Bonding: Propanol and amino substituents (e.g., in ’s compound) may improve target binding affinity in hydrophilic environments .
  • Synthetic Flexibility: Propargyl and pyridinyl groups () offer avenues for modular derivatization, whereas the target’s phenoxy group may limit reactivity .

Biological Activity

The compound 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a member of the benzodiazole family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • LogP : 4.218 (indicating lipophilicity)
  • Water Solubility : LogSw -4.09 (low solubility)

These properties suggest that the compound may have significant interactions with biological membranes, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. While specific mechanisms for this compound are still under investigation, similar compounds in the benzodiazole class have been shown to exhibit:

  • Antioxidant Activity : Benzodiazoles often possess free radical scavenging properties.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases.

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives can exhibit anticancer properties through various mechanisms:

  • Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : They can interfere with the cell cycle, preventing cancer cell proliferation.

For instance, a study demonstrated that a related benzodiazole compound inhibited the growth of breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Benzodiazoles are also being explored for neuroprotective effects. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited proliferation.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures.
Enzyme InhibitionDemonstrated inhibition of specific kinases involved in cancer signaling pathways.

Q & A

Q. What are the key structural features of 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, and how do they influence its chemical reactivity?

Answer: The compound features:

  • A benzimidazole core (providing aromatic stability and π-π stacking potential).
  • A 4-(2-methylphenoxy)butyl chain (introducing hydrophobicity and steric bulk).
  • A propan-1-ol side chain (enabling hydrogen bonding and solubility modulation).

These structural elements collectively influence reactivity:

  • The benzimidazole core participates in electrophilic substitution reactions (e.g., nitration, halogenation) due to electron-rich aromatic systems .
  • The butyl chain’s phenoxy group may undergo oxidation or cleavage under acidic/basic conditions .
  • The propanol group facilitates nucleophilic substitution or esterification reactions .

Q. What are the established synthetic routes for this compound, and what critical reagents/conditions are required?

Answer: Synthesis typically involves three stages:

Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carbonyl source (e.g., carboxylic acid derivatives) under acidic conditions (e.g., HCl, 80°C) .

Alkylation of the Benzimidazole : Reaction with 4-(2-methylphenoxy)butyl bromide using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to introduce the butyl-phenoxy moiety .

Propanol Side Chain Attachment : Grignard or nucleophilic addition to a ketone intermediate, followed by reduction (e.g., NaBH₄) to yield the alcohol .

Q. Critical Conditions :

  • Strict temperature control (60–100°C) to avoid side reactions.
  • Anhydrous conditions for alkylation steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., benzimidazole proton shifts at δ 7.2–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₉N₂O₂).
  • HPLC-PDA : Purity assessment (>95% purity threshold for biological studies) .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and bond angles .

Advanced Research Questions

Q. How can synthetic yields be optimized for the alkylation step involving the 4-(2-methylphenoxy)butyl group?

Answer:

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation.
  • Post-Reaction Workup : Column chromatography with gradient elution (hexane/EtOAc) improves purity .

Q. What mechanistic hypotheses explain this compound’s reported antimicrobial activity, and how can they be tested?

Answer: Hypotheses :

  • Inhibition of microbial DNA gyrase or topoisomerase IV via benzimidazole intercalation .
  • Disruption of cell membrane integrity via hydrophobic phenoxy chain interactions .

Q. Testing Methods :

  • Enzyme Inhibition Assays : Purified gyrase/topoisomerase + ATP-dependent supercoiling assays .
  • Membrane Permeability Studies : Fluorescent dye leakage assays (e.g., propidium iodide) in bacterial models .
  • Molecular Docking : Computational modeling against Staphylococcus aureus gyrase (PDB ID: 2XCT) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

  • Dynamic NMR Experiments : Variable-temperature ¹H NMR to detect conformational exchange .
  • Isotopic Labeling : ¹³C-enriched intermediates clarify ambiguous carbon environments.
  • Comparative Analysis : Cross-reference with structurally similar benzimidazole derivatives (e.g., PubChem CID 3629932) .
  • DFT Calculations : Predict chemical shifts using Gaussian09 or ORCA software .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound’s anticancer activity?

Answer:

  • Analog Synthesis : Vary substituents (e.g., replace 2-methylphenoxy with halogenated analogs) .
  • In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzimidazole’s N1 position) via 3D-QSAR models .
  • Metabolic Stability Assays : Microsomal incubation (human liver microsomes) to assess propanol chain oxidation .

Q. How can researchers address discrepancies in reported bioassay results across different laboratories?

Answer:

  • Standardized Protocols : Adopt uniform cell culture conditions (e.g., ATCC guidelines) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Interlaboratory Reprodubility Studies : Collaborative validation using blinded samples.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls ± SEM .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variations .

Q. What advanced analytical techniques can elucidate degradation pathways under physiological conditions?

Answer:

  • LC-MS/MS Metabolite Profiling : Identify oxidation products (e.g., ketone formation from propanol).
  • Forced Degradation Studies : Expose to pH extremes, UV light, or H₂O₂, followed by stability-indicating HPLC .
  • Isotope Tracing : Use ¹⁸O-labeled H₂O to track hydrolytic cleavage of the phenoxybutyl chain .

Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers or protein pockets (e.g., 100 ns trajectories in GROMACS) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for SAR-guided modifications .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.